Scopolamine hydrochloride

Behavioral pharmacology CNS penetration Muscarinic antagonist

Procure Scopolamine hydrochloride (CAS 55-16-3), a tertiary amine with high BBB permeability, for CNS-active antimuscarinic research. Its distinct CNS depression and 3-32x greater behavioral potency vs. atropine make it essential for reliable cognitive impairment modeling and motion sickness reference studies, where quaternary analogs are ineffective.

Molecular Formula C17H22ClNO4
Molecular Weight 339.8 g/mol
CAS No. 55-16-3
Cat. No. B1587064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScopolamine hydrochloride
CAS55-16-3
Molecular FormulaC17H22ClNO4
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESCN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Cl
InChIInChI=1S/C17H21NO4.ClH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12-,13-,14+,15-,16+;/m1./s1
InChIKeyKXPXJGYSEPEXMF-WYHSTMEOSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 20 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>51 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Scopolamine Hydrochloride (CAS 55-16-3) Procurement Guide: Why This CNS-Penetrant Tertiary Amine Muscarinic Antagonist is Not Interchangeable with Quaternary Analogs


Scopolamine hydrochloride (CAS 55-16-3), also known as hyoscine hydrochloride, is a tropane alkaloid-derived tertiary amine that functions as a high-affinity, non-selective competitive antagonist at muscarinic acetylcholine receptors (mAChRs) . Unlike its quaternary ammonium derivatives (e.g., butylscopolamine bromide, methscopolamine) and structurally related analogs (e.g., glycopyrrolate), scopolamine hydrochloride readily crosses the blood-brain barrier to exert central nervous system (CNS) effects including sedation, amnesia, and anti-motion sickness activity [1]. The hydrochloride salt form offers high aqueous solubility (≥50 mg/mL) and is supplied as a white crystalline powder with a melting point of approximately 200°C, making it suitable for both in vitro research applications and formulation development requiring a CNS-active antimuscarinic reference standard .

Why Scopolamine Hydrochloride Cannot Be Replaced by Atropine, Glycopyrrolate, or Butylscopolamine in CNS-Focused Research and Formulation


Within the muscarinic antagonist class, compounds differ fundamentally in their blood-brain barrier (BBB) permeability, receptor subtype selectivity profiles, and resultant CNS versus peripheral activity. Scopolamine hydrochloride, as a tertiary amine, achieves brain-to-plasma ratios and CNS receptor occupancy that are unattainable with quaternary ammonium analogs such as glycopyrrolate and butylscopolamine bromide, which remain largely restricted to the periphery [1]. Even among CNS-penetrant tertiary amines, scopolamine exhibits distinct pharmacological effects compared to atropine: scopolamine produces CNS depression and sedation at therapeutic doses, whereas atropine produces CNS stimulation, and scopolamine demonstrates 3- to 32-fold greater behavioral potency in primate models of CNS-mediated learned behavior [2]. These differences are not academic—they dictate which compound is appropriate for applications requiring central antimuscarinic activity (e.g., motion sickness prophylaxis, cognitive impairment modeling) versus those where CNS effects are contraindicated [3].

Quantitative Differentiation Evidence: Scopolamine Hydrochloride Versus Atropine, Butylscopolamine, Glycopyrrolate, and Methscopolamine


CNS Behavioral Potency: Scopolamine is 3- to 32-Fold More Potent Than Atropine in Disrupting Learned Behavior in Primates

In a direct head-to-head comparison using rhesus monkeys tested in avoidance behavior paradigms, scopolamine was estimated to be 3- to 32-fold more potent than atropine on the basis of minimal effective doses (MEDs) for disrupting learned behavior. The study also found scopolamine to be at least 10- to 316-fold more potent than its quaternary derivative methyl scopolamine [1]. The authors attributed this potency difference to the relative ease with which each compound penetrates the blood-brain barrier. Scopolamine's enhanced CNS penetration was further corroborated in a nerve agent poisoning model where scopolamine and atropine showed similar systemic bioavailability, but brain levels reached were much higher for scopolamine, and scopolamine exhibited a dose-dependent loss of EEG beta power in naïve animals whereas atropine did not show any such central effect [2].

Behavioral pharmacology CNS penetration Muscarinic antagonist Primate model

Memory Impairment Potency: Scopolamine is 10-20 Times More Potent Than N-Butyl-Scopolamine in Impairing Memory Acquisition in Mice

A direct comparative study using a one-trial passive avoidance response assay in mice demonstrated that the efficacy of n-butyl-scopolamine in impairing memory acquisition was 10-20 times lower than that of scopolamine [1]. The same study employed radioligand binding assays to show that n-butyl-scopolamine exhibited lower affinity for both central (rat brain) and peripheral (guinea pig ileum longitudinal muscle) M-cholinergic receptors compared to scopolamine. On isolated guinea pig ileum, scopolamine shifted the acetylcholine dose-response curve to the right at a concentration of 10⁻⁶ mol/L, whereas n-butyl-scopolamine required concentrations of 10⁻⁷–10⁻⁸ mol/L to achieve the same effect [1].

Cognitive impairment Amnesia model Memory acquisition Passive avoidance

Blood-Brain Barrier Permeability: Scopolamine Readily Crosses the BBB While Glycopyrrolate and Butylscopolamine Are Effectively Excluded

Scopolamine, as a non-polar tertiary amine, readily crosses the blood-brain barrier to exert CNS effects, whereas quaternary ammonium antimuscarinics such as glycopyrrolate and butylscopolamine are effectively excluded from the CNS due to their permanent positive charge and high polarity [1][2]. Glycopyrrolate's highly polar quaternary ammonium group limits its passage across lipid membranes such as the blood-brain barrier, in direct contrast to scopolamine hydrobromide and atropine sulfate which are non-polar tertiary amines that penetrate lipid barriers easily [2]. A 1987 radioligand binding study confirmed that n-butyl-scopolamine showed lower affinity for central M-cholinergic receptors (rat brain) compared to scopolamine, with the functional consequence being 10-20× lower amnestic potency [3]. Butylscopolamine is explicitly noted to 'hardly cross the blood-brain barrier' and is described as having 'only a peripheral effect' in contrast to scopolamine [4].

Pharmacokinetics Blood-brain barrier CNS drug delivery Quaternary ammonium

Clinical Efficacy in Motion Sickness: Scopolamine is Superior to Methscopolamine and More Effective Than Placebo for Prophylaxis

A Cochrane systematic review of 12 randomized controlled trials enrolling 901 subjects evaluated scopolamine for preventing and treating motion sickness. The review concluded that scopolamine was more effective than placebo in preventing motion sickness symptoms. Among the few direct comparator studies available, scopolamine was found to be superior to meth-scopolamine as a preventative agent, and equivalent to antihistamines. Evidence comparing scopolamine to cinnarizine or combinations of scopolamine and ephedrine was equivocal or minimal [1]. The review noted that scopolamine was administered via transdermal patches, tablets or capsules, oral solutions, or intravenously. Dry mouth was more likely with scopolamine than with meth-scopolamine or cinnarizine, but scopolamine was no more likely to induce drowsiness, blurring of vision, or dizziness compared to other agents [1].

Motion sickness Nausea and vomiting Prophylaxis Clinical trial

Physicochemical Properties: High Aqueous Solubility and Defined LogP Support Formulation Development and In Vitro Assay Design

Scopolamine hydrochloride (CAS 55-16-3) exhibits aqueous solubility of 50 mg/mL in water, with some sources reporting up to 666.67 mg/mL under specific conditions [1]. The compound has a LogP of 1.658, a polar surface area (PSA) of 62.30 Ų, a melting point of approximately 200°C (with decomposition), and a boiling point of 460.3°C at 760 mmHg . Storage is recommended at -20°C for long-term stability . The hydrochloride salt form provides significantly enhanced aqueous solubility compared to the free base (calculated LogP of free base = 1.79; hydrochloride = -2.03) [2], making it suitable for aqueous buffer systems in in vitro assays and enabling flexible formulation approaches for research applications.

Formulation Solubility LogP Analytical chemistry

Antisialagogue Potency: Scopolamine is a More Potent Antisialagogue Than Atropine

In clinical anesthesia practice, scopolamine is recognized as a more potent antisialagogue (inhibitor of salivary secretion) than atropine, while also causing greater central nervous system effects [1]. A comparative pharmacology table rates atropine, scopolamine, and glycopyrrolate on multiple clinical parameters: for antisialagogue effect, both scopolamine and glycopyrrolate are rated '+++' (marked effect), while atropine is rated '++' (moderate effect). For sedation, scopolamine is rated '+++' while atropine is rated '+' and glycopyrrolate '0' (no effect) [1]. This differential profile reflects scopolamine's dual peripheral antisialagogue activity combined with significant CNS penetration.

Antisialagogue Anesthesia Premedication Secretions

Recommended Research and Industrial Applications for Scopolamine Hydrochloride Based on Comparative Evidence


CNS Behavioral Pharmacology and Cognitive Impairment Modeling

Scopolamine hydrochloride is the compound of choice for inducing reliable, dose-dependent cognitive and memory deficits in rodent and primate models. With 10-20× greater amnestic potency than n-butyl-scopolamine [1] and 3-32× greater behavioral disruption potency than atropine in primates [2], scopolamine provides a robust and well-characterized tool for studying cholinergic mechanisms in learning, memory acquisition, and attention. Its high BBB permeability ensures central mAChR occupancy that quaternary analogs cannot achieve [3]. The hydrochloride salt's 50 mg/mL aqueous solubility supports flexible dosing in saline or buffer vehicles.

Motion Sickness Prophylaxis Research and Formulation Development

As the only muscarinic antagonist with Cochrane systematic review-confirmed efficacy superior to methscopolamine for motion sickness prophylaxis [4], scopolamine hydrochloride serves as the essential reference compound for developing new anti-motion sickness formulations (transdermal patches, oral tablets, nasal sprays) and for comparative efficacy studies against novel antiemetic candidates. Its CNS depressant and antiemetic profile is distinct from atropine and cannot be replicated using quaternary analogs that lack central activity.

Nerve Agent Countermeasure and CNS Anticonvulsant Research

In nerve agent poisoning models, scopolamine achieves significantly higher brain concentrations than atropine despite similar systemic bioavailability, and uniquely produces dose-dependent EEG changes (beta power loss) that correlate with enhanced anticonvulsant efficacy [5]. Scopolamine hydrochloride is therefore the preferred CNS-penetrant antimuscarinic for research into organophosphate poisoning countermeasures where central anticonvulsant activity is critical.

Anesthesia Premedication and Autonomic Pharmacology Studies

For research protocols examining pre-anesthetic antisialagogue efficacy, scopolamine hydrochloride provides marked antisialagogue activity (rated '+++') combined with significant sedation ('+++'), a dual profile not available from atropine (moderate antisialagogue, minimal sedation) or glycopyrrolate (marked antisialagogue, no sedation due to BBB exclusion) [6]. This makes scopolamine hydrochloride uniquely suitable for studies requiring simultaneous peripheral secretory inhibition and central sedation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Scopolamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.